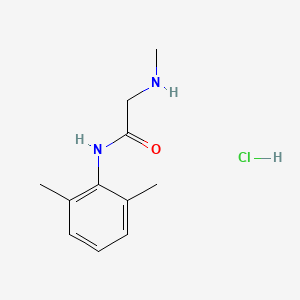

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Description

N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride (CAS: 42459-27-8) is a hydrochloride salt of an acetamide derivative with the molecular formula C₁₁H₁₆N₂O·HCl and a molecular weight of 192.26 g/mol . Structurally, it consists of a 2,6-dimethylphenyl group linked to an acetamide backbone substituted with a methylamino group. This compound is primarily recognized as Lidocaine Impurity 4 or Impurity 16 in pharmacopeial standards, necessitating rigorous quality control during lidocaine production .

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, shares structural similarities with this compound but differs in the substitution of the amino group (diethylamino vs. methylamino). The methylamino substitution in the target compound likely alters its physicochemical and pharmacological properties, making it a critical analytical reference in impurity profiling .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZULDARSJSPCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656380 | |

| Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35891-84-0, 42459-27-8 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

Oxidation: Oxidized derivatives of the aromatic ring or the amide group.

Reduction: Reduced forms of the amide group, potentially leading to amines.

Substitution: Substituted derivatives at the aromatic ring or the amide nitrogen.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogous acetamide derivatives:

Key Observations :

- Chloro-substituted analogs (e.g., 2-Chloro-N-(2,6-DMP)acetamide) exhibit higher reactivity but lack the amino group necessary for pharmacological activity .

- Hydrogen Bonding: X-ray crystallography studies (e.g., ) reveal that the methylamino group participates in N–H⋯O hydrogen bonding, forming chain-like structures in the crystal lattice. This contrasts with lidocaine’s diethylamino group, which disrupts hydrogen bonding due to steric hindrance .

- Solubility: The hydrochloride salt form enhances water solubility compared to free bases. However, the smaller methylamino group in the target compound may reduce solubility relative to lidocaine’s diethylamino group, which has greater hydrophobic character .

Pharmacological and Metabolic Differences

- Lidocaine Hydrochloride: Acts as a sodium channel blocker, with the diethylamino group critical for binding to voltage-gated channels. Its metabolism produces active metabolites like monoethylglycinexylidide (Impurity D), which retains partial activity .

- Target Compound: As an impurity, it lacks therapeutic efficacy.

- Ethylmethylamino Analog: The ethylmethyl substitution (CAS: 50295-20-0) introduces mixed steric and electronic effects, possibly modifying receptor affinity.

Research Findings and Implications

Crystallographic Studies

- The target compound and its analogs (e.g., 2-chloro-N-(2,6-DMP)acetamide) exhibit planar acetamide backbones, but substituents dictate crystal packing. Methylamino and chloro groups promote linear hydrogen-bonded chains, whereas bulkier groups (e.g., diethylamino) disrupt this arrangement .

Analytical Significance

- Chromatographic methods (HPLC) differentiate the target compound from lidocaine and its impurities by retention time and mass spectral data. For example, Impurity D (ethylamino) elutes earlier than the methylamino analog due to polarity differences .

Biological Activity

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, commonly referred to as a lidocaine impurity, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound primarily functions as a local anesthetic by targeting sodium ion channels in neuronal cell membranes, inhibiting the propagation of action potentials, and thus numbing local tissues. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H16ClN2O

- Molecular Weight : 228.72 g/mol

- CAS Number : 35891-84-0

- Melting Point : 264-265 °C

The primary mechanism of action for this compound involves:

- Inhibition of Sodium Channels : The compound blocks fast voltage-gated sodium channels (Na+ channels), which are crucial for the generation and propagation of action potentials in neurons.

- Impact on Biochemical Pathways : By inhibiting sodium influx, the compound disrupts nerve impulse transmission, leading to its anesthetic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption into the bloodstream.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Local Anesthetic Properties :

- Effective in numbing local tissues.

- Similar efficacy to lidocaine in clinical applications.

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial properties against various pathogens.

-

Cellular Effects :

- Inhibits Na+ inward flow, affecting cellular processes related to excitability and neurotransmission.

Case Studies and Experimental Data

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Lidocaine | C14H22N2O | Widely used local anesthetic; well-studied pharmacodynamics. |

| N-(2,3-dimethylphenyl)-2-(methylamino)acetamide | C12H19ClN2O | Exhibits distinct biological activities; potential for drug development. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.